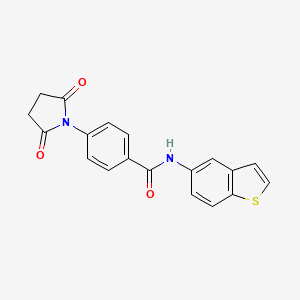

N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c22-17-7-8-18(23)21(17)15-4-1-12(2-5-15)19(24)20-14-3-6-16-13(11-14)9-10-25-16/h1-6,9-11H,7-8H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSLTLLBYGNFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in neuroprotection and anticonvulsant effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene moiety linked to a pyrrolidine derivative, which is significant for its biological interactions. The presence of the 2,5-dioxopyrrolidine structure is known to enhance pharmacological profiles due to its ability to modulate various biological pathways.

Target Interactions

The primary target for this compound is the amyloid-beta protein , which plays a crucial role in the pathogenesis of Alzheimer's disease. The compound exhibits neuroprotective properties by preventing neurodegeneration associated with amyloid-beta accumulation.

Biochemical Pathways

The interaction with amyloid-beta suggests that this compound may influence several biochemical pathways involved in neurodegeneration. By stabilizing or altering the conformation of amyloid-beta, it can potentially inhibit its aggregation, which is a hallmark of Alzheimer's disease pathology.

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activities:

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from amyloid-beta-induced toxicity. The mechanism involves the modulation of oxidative stress pathways and apoptosis-related signaling.

- Anticonvulsant Activity : Similar compounds within the same structural class have demonstrated broad-spectrum anticonvulsant properties. For instance, derivatives with similar dioxopyrrolidine structures have been reported to exhibit potent protection across various seizure models .

Case Studies and Experimental Data

A series of studies have characterized the biological activity of similar compounds:

ADME-Tox Profile

The ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that derivatives related to this compound possess:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)

MPPB () shares the 2,5-dioxopyrrolidinyl and benzamide backbone but differs in substituents:

- Substituent on benzamide (position 4): 2,5-Dimethylpyrrole in MPPB vs. 2,5-dioxopyrrolidinyl in the target compound.

- Amide nitrogen substituent: 2,5-Dioxopyrrolidinyl in MPPB vs. benzothiophene in the target compound.

- Enhanced monoclonal antibody (mAb) production in CHO cells by 1.5-fold.

- Suppressed cell growth but increased glucose uptake and intracellular ATP levels.

- Reduced galactosylation of mAbs, impacting therapeutic quality.

- Structure-Activity Relationship (SAR): The 2,5-dimethylpyrrole group was critical for activity.

Conversely, the benzothiophene substituent could improve metabolic stability due to its aromatic sulfur heterocycle.

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

This derivative () shares the benzamide core but differs in substituents:

- Substituent on benzamide (position 4): A thiazolidinone-derived group.

- Amide nitrogen substituent: Phenyl vs. benzothiophene in the target compound.

- Utilized carbodiimide-mediated coupling (EDC/HOBt), a method applicable to the target compound’s synthesis.

Key Differences :

Mechanistic and SAR Insights

- Role of Dioxopyrrolidinyl : Present in both MPPB and the target compound, this group may act as a hydrogen-bond acceptor, influencing protein interactions.

- Benzothiophene vs.

- Impact of Substituent Position : MPPB’s activity relies on the 4-position dimethylpyrrole ; relocating the dioxopyrrolidinyl to this position (as in the target compound) may disrupt critical interactions.

Q & A

Q. How does N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) enhance monoclonal antibody (mAb) production in recombinant CHO (rCHO) cells?

MPPB suppresses cell growth while increasing intracellular ATP levels and cell-specific glucose uptake rates, redirecting metabolic resources toward mAb synthesis. This is achieved by inhibiting glycolysis-driven lactate production and promoting oxidative phosphorylation via the TCA cycle . For example, intracellular ATP levels increase from 8 to 24 fmol/cell, and cell-specific productivity rises from 4.2 to 7.9 pg/cell/day under MPPB treatment .

Q. What methodologies are recommended for analyzing MPPB's effects on cell metabolism and mAb quality?

Standardized protocols include:

- Metabolite analysis : Use BioProfile FLEX2 for glucose/lactate quantification and HPLC with Protein A columns for mAb concentration .

- Intracellular ATP measurement : Employ ATP assay kits (e.g., Toyo B-Net) with plate readers (Infinite M Plex) for per-cell ATP quantification .

- Glycosylation profiling : Purify mAbs with Cosmo Bio columns and analyze N-linked glycans via HPLC using XBridge BEH Amide XP columns with 2-AB labeling .

Q. What is the optimal concentration range for MPPB in batch cultures?

MPPB is effective at 0.32–0.64 mM, balancing cell viability (>80%) and productivity gains. Higher concentrations (e.g., 0.64 mM) reduce cell density (VCD from 16.6 × 10⁶ to 8.0 × 10⁶ cells/mL) but double cell-specific productivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between MPPB-induced productivity gains and reduced galactosylation of mAbs?

MPPB suppresses galactosylation (e.g., G1F decreases from 24.5% to 14.8%), likely due to metabolic shifts away from glycosylation pathways. To address this, combine MPPB with galactose supplementation or optimize feeding strategies to maintain UDP-sugar pools .

Q. What structural features of MPPB are critical for its bioactivity, and how can they be optimized?

Structure-activity relationship (SAR) studies highlight the necessity of the 2,5-dimethylpyrrole moiety for activity. Derivatives lacking alkylation (e.g., non-substituted pyrroles) or with N-substitutions lose efficacy. Structural optimization should focus on modifying alkyl chain length or introducing electron-withdrawing groups to enhance metabolic stability without compromising viability .

Q. What experimental designs mitigate MPPB's growth-inhibitory effects in fed-batch cultures?

In fed-batch systems, delay MPPB addition until the stationary phase to avoid early growth suppression. Adjust feed timing (e.g., glucose supplementation on days 8 and 12) to sustain ATP-driven productivity while maintaining VCD above 14 × 10⁶ cells/mL .

Q. How does MPPB influence the balance between glycolysis and oxidative phosphorylation in rCHO cells?

MPPB shifts metabolism from glycolysis (lactate production) to mitochondrial respiration, increasing ATP yield. Key evidence includes:

- Glucose uptake : Cell-specific glucose uptake rises from 0.49 to 1.1 pmol/cell/day.

- Lactate-to-glucose ratio : Drops from 0.45 (control) to 0.34 (MPPB-treated), indicating enhanced TCA cycle activity .

Methodological and Data Analysis Questions

Q. How should researchers statistically validate MPPB's effects in high-throughput screening (HTS)?

Use at least triplicate experiments and analyze data with JMP or equivalent software. Calculate cell-specific productivity as the slope of mAb concentration vs. integral viable cell density (IVCD). Apply ANOVA with post-hoc tests (p < 0.05) to confirm significance .

Q. What are the limitations of using DMSO as a solvent for MPPB in cell cultures?

DMSO at >0.5% (v/v) can independently alter cell metabolism. To control for this, include solvent-only controls and validate MPPB activity in secondary screens using DMSO-free formulations .

Tables for Key Experimental Parameters

| Parameter | Control | MPPB-Treated | Reference |

|---|---|---|---|

| Max VCD (×10⁶ cells/mL) | 21.2 | 14.0 | |

| Cell-specific productivity | 7.1 pg/cell/day | 11 pg/cell/day | |

| Intracellular ATP (fmol/cell) | 8 | 24 | |

| G1F glycosylation (%) | 24.5 | 14.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.